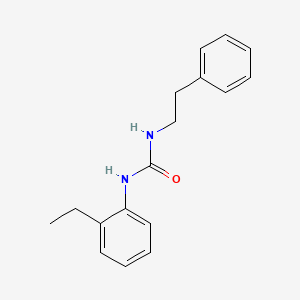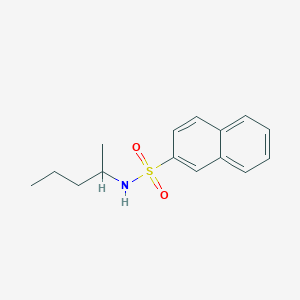
N-(2-Adamantyl)-N'-cyclohexylurea
Overview
Description
N-(2-Adamantyl)-N’-cyclohexylurea is a compound that features a unique structure combining an adamantane moiety with a cyclohexylurea group Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties, while cyclohexylurea is a functional group commonly found in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantyl)-N’-cyclohexylurea typically involves the reaction of 2-adamantanone with cyclohexylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired urea compound. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and reaction times of 2 to 6 hours .
Industrial Production Methods
Industrial production of N-(2-Adamantyl)-N’-cyclohexylurea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-Adamantyl)-N’-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at 50°C.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the urea moiety.
Scientific Research Applications
N-(2-Adamantyl)-N’-cyclohexylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential as a drug delivery agent due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-Adamantyl)-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with various proteins and enzymes, modulating their activity. The cyclohexylurea group can form hydrogen bonds with target molecules, further stabilizing the interaction. This dual mechanism of action makes N-(2-Adamantyl)-N’-cyclohexylurea a versatile compound with potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-Adamantyl)-N’-benzylurea: Similar structure but with a benzyl group instead of a cyclohexyl group.
N-(2-Adamantyl)-N’-methylurea: Contains a methyl group instead of a cyclohexyl group.
N-(2-Adamantyl)-N’-phenylurea: Features a phenyl group in place of the cyclohexyl group.
Uniqueness
N-(2-Adamantyl)-N’-cyclohexylurea is unique due to its combination of the adamantane and cyclohexylurea moieties. This combination imparts the compound with enhanced lipophilicity, stability, and the ability to form strong hydrogen bonds with target molecules. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(2-adamantyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c20-17(18-15-4-2-1-3-5-15)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,1-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFONAXXDMGITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423309.png)
![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
![2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4423318.png)
![N-[(2-FLUOROPHENYL)METHYL]-4-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4423328.png)
![N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B4423349.png)
![2-(2-CHLOROPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B4423353.png)

METHANONE](/img/structure/B4423375.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide](/img/structure/B4423378.png)
![4-[(4-butylphenyl)sulfonyl]morpholine](/img/structure/B4423387.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4423405.png)
![5-[(2-chloro-4-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4423422.png)
![1-[(4-Methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine;hydrochloride](/img/structure/B4423427.png)
